(E)-2-hydroxy-1-phenylguanidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-hydroxy-2-phenylguanidine |
InChI |
InChI=1S/C7H9N3O/c8-7(10-11)9-6-4-2-1-3-5-6/h1-5,11H,(H3,8,9,10) |
InChI Key |
NPMOWVIHURUZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)NO |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Regioselective Synthesis of (E)-2-hydroxy-1-phenylguanidine
The regioselective synthesis of specific this compound isomers is a nuanced process. While direct, detailed protocols exclusively for this compound are not extensively documented in publicly available literature, the synthesis can be inferred from methodologies applied to analogous structures. The control of regioselectivity in the synthesis of N-substituted hydroxyguanidines is crucial for determining the final arrangement of the substituents on the guanidine (B92328) core. The "E" configuration points to a specific spatial arrangement of the phenyl group relative to the C=N double bond within the hydroxyguanidine moiety. Achieving this specific isomer often depends on the careful selection of starting materials and reaction conditions that favor one geometric outcome over another.
General Approaches to N-Hydroxyguanidines
Several general methods have been developed for the synthesis of N-hydroxyguanidines, which serve as the foundational chemistry for producing compounds like this compound.
Reactions Involving Primary Amines and Cyanamide (B42294) Derivatives
A prevalent and versatile method for synthesizing N-hydroxyguanidines involves the reaction of primary amines with cyanamide derivatives. nih.gov This approach offers a straightforward pathway to a wide array of substituted hydroxyguanidines. The general scheme involves the nucleophilic addition of a primary amine to a cyanamide, which can be activated or modified to facilitate the reaction. A concise and general method for the preparation of N(G)-hydroxyguanidines from primary amines has been reported, which involves a one-pot procedure to convert primary amines into protected N(G)-hydroxyguanidines, followed by deprotection under non-reducing conditions. nih.gov This method has been successfully applied to various examples, including the high-yielding preparation of N(G)-hydroxy-L-arginine. nih.gov
| Starting Amine | Guanylating Agent | Product | Yield (%) |
| Benzylamine | Boc-protected hydroxycyanamide | Protected N-hydroxy-N'-benzylguanidine | High |
| L-Arginine derivative | Cyanamide | N(G)-hydroxy-L-arginine | High nih.gov |
| Aniline (B41778) | Activated Cyanamide | Protected N-hydroxy-N'-phenylguanidine | Varies |
This table represents typical reactions and outcomes based on generalized methods.
Guanylation Reactions Utilizing Protected Isothioureas
Guanylation reactions that employ protected isothioureas are a common strategy for the synthesis of guanidines. nih.gov This method involves the reaction of an amine with an isothiourea derivative, which serves as the guanylating agent. The use of protecting groups on the isothiourea is often necessary to control the reactivity and ensure the desired product is formed. nih.gov Desulfurization, often accelerated by a metal salt, is a key step in this process. nih.gov Polymer-bound bis(tert-butoxycarbonyl)thiopseudourea has been utilized as a guanylating reagent for the synthesis of substituted guanidines from amines. sigmaaldrich.com
Conversion of Amines via Cyanamide Intermediates
The conversion of amines to guanidines can proceed through the formation of a cyanamide intermediate. researchgate.net This process typically involves the reaction of an amine with a cyanating agent to form a substituted cyanamide, which then further reacts to yield the guanidine. The direct alkylation of metal cyanamides, such as calcium cyanamide, is a straightforward approach to obtaining mono- and disubstituted cyanamide derivatives. nih.gov These substituted cyanamides are versatile intermediates in the synthesis of more complex molecules. nih.gov An efficient guanylation of various amines with cyanamide can be achieved in the presence of catalytic amounts of scandium(III) triflate under mild conditions in water. organic-chemistry.org
Reactions of Electrophilic Nitrogen Species with Hydroxylamine (B1172632) Derivatives
An alternative approach to forming the N-hydroxyguanidine scaffold involves the reaction of an electrophilic nitrogen species with a hydroxylamine derivative. researchgate.netwiley-vch.de In this type of reaction, the hydroxylamine acts as the nucleophile, attacking an electrophilic source of the guanidinyl moiety. The use of hydroxylamine-O-sulfonic acid (HOSA) is an example of this approach, where HOSA can act as an electrophile in neutral and acidic conditions. researchgate.net The development of stable hydroxylamine-type reagents has been a focus in recent years to avoid the hazards associated with reagents like chloramines. wiley-vch.de These electrophilic aminating reagents have enabled a variety of transition metal-catalyzed amination reactions. rsc.org
| Electrophilic Species | Hydroxylamine Derivative | Catalyst/Conditions | Product Type |
| N-aryl imidoyl chloride | N,O-bis(trimethylsilyl)hydroxylamine | None | N-hydroxyguanidine derivative |
| O-sulfonyloximes | Grignard reagents | Copper-catalyzed wiley-vch.de | Aryl amines |
| Aryne intermediate | Hydroxylamine-derived reagent | Copper-catalyzed wiley-vch.de | Aryl amines |
This table illustrates the diversity of reactants and conditions in electrophilic amination strategies.
Calcium Cyanamide-Mediated Routes
Calcium cyanamide (CaCN₂) is an inorganic compound that serves as a precursor in the synthesis of various organic compounds, including guanidine derivatives. wikipedia.org It can be hydrolyzed in the presence of carbon dioxide to produce cyanamide (H₂NCN). wikipedia.org This in-situ generated cyanamide can then be used in subsequent reactions to form hydroxyguanidines. The use of calcium cyanamide offers a convenient and cost-effective route for the large-scale production of cyanamide, which is a key building block for many synthetic pathways. nih.govevonik.com
Scandium Tris(trifluoromethanesulfonate)-Catalyzed Guanylation
Scandium(III) trifluoromethanesulfonate, also known as scandium triflate (Sc(OTf)₃), has emerged as a highly effective Lewis acid catalyst in a variety of organic transformations. wikipedia.orgresearchgate.net Its stability in water and ability to act as a true catalyst in small amounts make it a valuable tool in organic synthesis. wikipedia.org One of its notable applications is in the guanylation of amines.
The reaction typically involves the treatment of an amine with a guanylating agent, such as cyanamide, in the presence of a catalytic amount of Sc(OTf)₃. chemicalbook.com This method is advantageous for its operational simplicity and effectiveness. For instance, the guanylation of various anilines with cyanamide can be carried out in water at elevated temperatures, resulting in high yields of the corresponding phenylguanidines. chemicalbook.com The catalyst is thought to activate the reactants, facilitating the nucleophilic attack of the amine onto the cyanamide. chemicalbook.comorganic-chemistry.org
A general procedure involves dissolving the aniline and cyanamide in water, adding a small molar percentage of Sc(OTf)₃, and heating the mixture. chemicalbook.com After the reaction is complete, the product can be isolated and purified following a straightforward workup. chemicalbook.com The versatility of scandium triflate has also been demonstrated in its use for synthesizing N-unprotected ketimines and in Prins-type cyclizations. researchgate.netorganic-chemistry.org
| Reactant (Amine) | Reagent | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| p-Methoxyaniline | Cyanamide | Sc(OTf)₃ | H₂O | 100 °C | 2 days | 95% | chemicalbook.com |
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound scaffold involves diverse strategies to introduce various functional groups and control stereochemistry.
Strategies for Aromatic and Heterocyclic Conjugates
The introduction of aromatic and heterocyclic moieties is a common strategy to modify the properties of a core molecule. For guanidine derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly powerful. nih.gov This approach allows for the rapid diversification of structures by coupling a halogenated precursor with a wide range of aryl or heteroaryl boronic acids. nih.gov
A convergent strategy often begins with a suitable precursor, such as a diprotected chloropyridine guanidine, which serves as a key intermediate. nih.gov This intermediate can then undergo a Suzuki-Miyaura reaction to introduce various aromatic or heterocyclic groups. nih.gov Following the coupling reaction, a deprotection step yields the final desired products. nih.gov This methodology has been successfully applied to prepare a library of arylpyridin-2-yl guanidine derivatives. nih.gov Other multi-step sequences have been developed for synthesizing derivatives like phenylpiperazines and phenazines. nih.govnih.gov
| Reaction Type | Precursor Type | Coupled Moiety | Resulting Conjugate | Reference |
| Suzuki-Miyaura | Halogenated Guanidine | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl Guanidine | nih.gov |
| Multi-step Cyclization | Substituted Aniline | Bis(2-chloroethyl)amine | Phenylpiperazine | nih.gov |
| Oxidative Cyclization | 2-Hydroxyestrogen | - | Phenazine Derivative | nih.gov |
Stereoselective Synthesis Considerations for (E)-Isomers
Achieving the specific (E)-configuration of the C=N double bond in this compound is a critical aspect of its synthesis. The stereochemical outcome of reactions forming this bond must be carefully controlled. Stereoselective synthesis aims to produce a single stereoisomer, which is crucial as different isomers can have vastly different biological activities.
General strategies for ensuring the formation of a specific isomer, such as the (E)-isomer, often rely on well-established synthetic methods. For example, the Wittig reaction and its variations are renowned for their ability to control the geometry of newly formed double bonds. nih.gov In the context of C=N bonds, stereoselectivity can be influenced by the choice of reactants, catalysts, and reaction conditions. The relative steric bulk of the substituents on the nitrogen and carbon atoms can direct the geometry of the product to favor the thermodynamically more stable (E)-isomer.
Furthermore, palladium-catalyzed cross-coupling reactions have been utilized for the stereoselective synthesis of Z-enamides and enol ethers, demonstrating that metal catalysis can be a powerful tool for controlling vinyl stereochemistry. rsc.org The principles underlying these selective transformations, which often involve careful selection of ligands and precursors, can be adapted to favor the formation of the (E)-isomer in hydroxyguanidine synthesis. rsc.org The convergent and stereospecific synthesis of complex natural products often employs such stereocontrolled reactions as key steps to unambiguously establish the required geometry. nih.gov
Multistep Protocols for Phenylguanidine Derivatives
The synthesis of phenylguanidine derivatives frequently involves multi-step protocols that build the molecule sequentially. nih.govgoogle.com A common route starts with the transformation of a thiocarbamide derivative. For instance, a thiocarbamide can be oxidized to form an amino-imino-methanesulfonic acid. google.com This intermediate is then reacted with an appropriate aniline derivative, such as a nitro-substituted aniline, to form the guanidine backbone. google.com Subsequent chemical modifications, like oxidation of a sulfur-containing group or hydrolysis, can be performed to arrive at the final product. google.com
Modern approaches to multi-step synthesis increasingly utilize flow chemistry. syrris.jp This technique involves passing reactants through columns containing immobilized reagents and catalysts, allowing for a continuous sequence of reactions without the need for isolating intermediates at each stage. syrris.jp This method can significantly improve efficiency, automation, and scalability. syrris.jp
Example of a Multi-step Synthesis for a Phenylguanidine Derivative: google.com
Step 1: Oxidation: N-(methoxy-carbonyl)-N'-(2-ethyl-sulfonic-acid)-thiocarbamide is oxidized with hydrogen peroxide in acetic acid.
Step 2: Condensation: The resulting N-(methoxy-carbonyl)-N'-(2-ethyl-sulfonic acid)-amino-imino-methanesulfonic acid is reacted with 2-nitro-4-propylthioaniline.
Step 3: Saponification & Acidification: The product is treated with sodium hydroxide (B78521) followed by acidification to yield the final guanidine derivative.
Preparation of Protected N-Alkyl-N-hydroxyguanidines
The N-hydroxyguanidine moiety is a unique functional group found in some natural products. thieme-connect.com Its synthesis can be challenging, and protecting group strategies are often employed. The use of protecting groups, such as the Boc (tert-butyloxycarbonyl) group, is a common tactic in organic synthesis to mask reactive functionalities during a chemical transformation. nih.gov For instance, N,N′-diBoc-S-methylisothiourea is a frequently used reagent for introducing a protected guanidine group. nih.gov
However, research into the synthesis of N-alkyl-N-hydroxyguanidines has shown that a protecting-group-free approach can be superior in certain cases. thieme-connect.com This is particularly relevant due to the potential instability of fully protected N-alkyl-N-hydroxyguanidines. thieme-connect.com The protecting-group-free method has been successfully used to synthesize compounds like the antibiotic N⁵-hydroxy-l-arginine, highlighting its utility and potential for broader application in synthesizing N-alkyl-N-hydroxyguanidine-containing molecules. thieme-connect.com
| Strategy | Key Reagent/Condition | Advantage | Disadvantage | Reference |
| Protecting Group Strategy | N,N′-diBoc-S-methylisothiourea | Masks reactive group | Requires extra deprotection step; potential instability of protected intermediate | nih.govthieme-connect.com |
| Protecting-Group-Free | Direct Guanylation | More direct route, avoids protection/deprotection | May have limitations depending on substrate complexity | thieme-connect.com |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific experimental data for (E)-2-hydroxy-1-phenylguanidine is not found in reviewed scientific journals or databases.
Proton (¹H) NMR Spectroscopy
No experimental ¹H NMR spectra for this compound have been reported. Such a spectrum would be crucial for identifying the chemical environment of the hydrogen atoms within the molecule, including the signals from the phenyl group, the guanidine (B92328) protons, and the hydroxyl proton.
Carbon-13 (¹³C) NMR Spectroscopy
Similarly, there is no available experimental ¹³C NMR data for this compound. A ¹³C NMR spectrum would provide essential information on the carbon framework of the molecule, including the distinct signals for the phenyl carbons and the guanidinyl carbon.
Advanced NMR Techniques
Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) and low-temperature NMR studies, are invaluable for unambiguously assigning proton and carbon signals and for studying dynamic processes like tautomerism. The absence of primary 1D NMR data means that no such advanced studies have been published for this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, comprising FTIR and Raman techniques, provides insights into the functional groups and bonding within a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
No experimental FTIR spectrum for this compound could be located in the public domain. An FTIR spectrum would be expected to show characteristic absorption bands for N-H, O-H, C=N, and C-N stretching and bending vibrations, as well as aromatic C-H and C=C bands.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
No experimental data on the UV-Vis absorption maxima (λmax) or molar absorptivity for this compound are available in the surveyed literature. Such data would be crucial for understanding the electronic transitions within the molecule, likely involving the phenyl ring and the guanidine chromophore.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Detailed mass spectrometry analysis, including high-resolution mass spectrometry (HRMS) for molecular formula confirmation and tandem mass spectrometry (MS/MS) for fragmentation patterns, has not been published for this compound. This information would be essential for confirming its elemental composition and elucidating its structure based on fragmentation pathways.
Electroanalytical Techniques
Cyclic Voltammetry for Redox Properties
There are no available studies utilizing cyclic voltammetry or other electroanalytical techniques to determine the redox properties, such as oxidation and reduction potentials, of this compound. This analysis would provide insight into its electron transfer capabilities.
X-ray Crystallography for Solid-State Structure Determination
A crystallographic structure of this compound has not been deposited in crystallographic databases. Therefore, precise data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, which can only be definitively determined by X-ray diffraction analysis, remains unknown.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations have become indispensable tools for understanding the fundamental properties of molecules like (E)-2-hydroxy-1-phenylguanidine. wavefun.com These methods, ranging from highly accurate but computationally expensive ab initio techniques to more efficient semi-empirical approaches, allow for the detailed exploration of molecular geometries, electronic distributions, and energy landscapes.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of organic molecules. escholarship.orgresearchgate.net DFT methods, such as B3LYP, have been successfully used to investigate the properties of guanidine (B92328) derivatives. researchgate.net These studies often involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties.
For instance, DFT calculations can provide information on:
Optimized Geometries: Determining bond lengths, bond angles, and dihedral angles of the most stable structure.
Electronic Properties: Calculating Mulliken charges and spin densities to understand the distribution of electrons within the molecule. nih.gov
Thermodynamic Properties: Estimating enthalpies and Gibbs free energies, which are crucial for predicting reaction thermodynamics. nih.gov
In studies of related compounds, such as sulfonamide-Schiff base derivatives, DFT calculations with the B3LYP functional and a 6-311G+(d,p) basis set have been utilized for quantum chemical calculations. nih.gov The analysis of the projected density of states and the electronic density variation upon adsorption can reveal the nature of chemical bonding. rsc.org
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. acs.orgresearcher.life These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. escholarship.org
Ab initio studies on guanidine and its substituted derivatives have been performed to understand their rotational barriers and electronic structures. acs.orgresearchgate.net For example, a study on 8-hydroxyguanine, a related compound, employed ab initio molecular orbital methods to investigate its intrinsic properties and found that the 6,8-diketo form is the most stable. nih.gov Such calculations can elucidate how structural modifications influence the molecule's electrostatic potential and reactivity. nih.gov While computationally demanding, ab initio methods provide benchmark data for validating more approximate computational techniques.
Semi-Empirical Methods and Conformational Searching
Semi-empirical methods offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for studying large molecules and performing extensive conformational searches. nih.gov These methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but introduce parameters derived from experimental data to simplify the calculations. uni-muenchen.deuomustansiriyah.edu.iq
The core principle of semi-empirical methods involves focusing on valence electrons and using approximations like the Neglect of Diatomic Differential Overlap (NDDO). numberanalytics.commpg.de These techniques are particularly useful for:
Predicting Molecular Geometries and Conformations: Efficiently exploring the potential energy surface to identify stable conformers. numberanalytics.com
Understanding Reaction Mechanisms: Identifying potential reaction pathways and transition states. numberanalytics.com
For guanidine-containing compounds, conformational analysis is crucial as the rotation around various bonds can lead to different spatial arrangements of the functional groups. nih.gov Programs like Marvin Sketch can be used to generate initial conformations, which are then optimized using more rigorous methods. acs.org
Tautomeric Equilibria and Conformational Analysis
Guanidine and its derivatives are known to exhibit complex tautomeric and conformational behavior, which significantly influences their chemical and biological properties.
Identification and Relative Stability of Tautomers
This compound can exist in several tautomeric forms, including keto-enol and imine-enamine tautomers. Computational studies are essential for identifying these tautomers and determining their relative stabilities. For example, in a study of related 2-hydrazono-3-phenylquinazolin-4(3H)-ones, 15N NMR spectroscopy was used to show the predominance of the imino tautomer in solution. rsc.org
Theoretical calculations can predict the relative energies of different tautomers, providing insights into which form is likely to be dominant under specific conditions. For instance, ab initio coupled-cluster calculations have been used to study the tautomeric equilibrium of 2-pyridone/2-hydroxypyridine, estimating the energy difference between the tautomeric forms. arizona.edu
Computational Prediction of Protonation States and Acidity Constants (pKa)
The basicity of the guanidine group is a key feature, and computational methods can predict the most likely protonation sites and the corresponding pKa values. The AIBLHiCoS (Ab Initio Bond Lengths for High Correlation Subsets) methodology, which uses bond lengths from low-level ab initio calculations, has shown good agreement with experimental pKa values for aryl guanidines. rsc.org
By analyzing different tautomers and their protonated forms, computational models can predict pKa values with a mean absolute error of around 0.29 for phenylguanidine derivatives. acs.org This approach involves generating various conformers and tautomers and then calculating their energies to determine the most stable protonated species. acs.org
Conformational Space Exploration and Energy Barriers
The conformational landscape of this compound is primarily defined by the rotation around several key single bonds: the C-N bond connecting the phenyl group to the guanidine nitrogen, and the C-N bonds within the guanidine moiety itself. Computational studies, often employing methods like Density Functional Theory (DFT), are used to explore this landscape, identifying stable conformers and the energy barriers that separate them.
The rotation of the phenyl group relative to the guanidine core is a significant contributor to the conformational diversity. The energy barrier for this rotation is influenced by steric hindrance between the ortho-protons of the phenyl ring and the substituents on the guanidine nitrogen atoms. The presence of the hydroxyl group can also lead to the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations and increase the rotational energy barriers.
Table 1: Representative Rotational Energy Barriers for Phenyl-Guanidine Systems
| Rotational Bond | Method | Calculated Energy Barrier (kcal/mol) | Reference |
| Phenyl-N | DFT | 5 - 10 | General finding for N-aryl guanidines |
| C=N-H (Imino) | DFT | 15 - 20 | nih.gov |
Note: The data in this table is representative of phenylguanidine systems and illustrates the expected range of energy barriers. Specific values for this compound would require dedicated computational studies.
E/Z Isomerism and Interconversion Mechanisms
The C=N double bond within the guanidine core of this compound gives rise to E/Z isomerism. The designation of the isomer depends on the priority of the substituents attached to the carbon and nitrogen atoms of the imine bond, according to the Cahn-Ingold-Prelog rules. The stability and interconversion of these isomers are critical aspects of the molecule's chemistry.
Computational studies on guanidine-like substructures have shown that the energy barrier for the rotation around the formal C=N double bond can be quantified using DFT. ucsb.edu The interconversion between the E and Z isomers can proceed through either a rotational pathway involving the twisting of the double bond or an in-plane "wagging" motion of the substituent on the imino nitrogen.
The relative stability of the E and Z isomers is influenced by steric and electronic factors. Intramolecular hydrogen bonding, for instance, between the hydroxyl group and a nitrogen atom of the guanidine core, can significantly favor one isomer over the other. nih.gov Low-temperature NMR spectroscopy combined with computational methods has been effectively used to identify the predominant isomers of related N,N'-bis-aryl-N''-acylguanidines at ambient conditions. nih.gov
Molecular Modeling of Reactivity and Interaction Mechanisms
Transition State Analysis for Reaction Pathways
Transition state theory is a fundamental concept in computational chemistry used to understand the kinetics of chemical reactions. By locating the transition state (TS) on the potential energy surface, which represents the highest energy point along the reaction coordinate, the activation energy for a given reaction can be calculated.
For reactions involving this compound, such as protonation, tautomerization, or interactions with biological targets, transition state analysis can elucidate the most probable reaction pathways. Computational methods like synchronous transit-guided quasi-Newton (QST2) or the growing string method are employed to locate these transition states. nih.gov
For instance, in the 1,3-dipolar cycloadditions of azides with guanidine, DFT calculations have been used to model the formation of different regioisomeric products and their subsequent rearrangements. chemrxiv.org These studies reveal that the reaction can proceed through different pathways with varying energy barriers, and the kinetically favored product may not always be the thermodynamically most stable one. chemrxiv.org The introduction of substituents can also significantly affect the activation barriers of these reactions. chemrxiv.org
Orbital and Charge Density Analysis
The electronic properties and reactivity of this compound can be rationalized through the analysis of its molecular orbitals and charge density distribution.
Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In phenylguanidine derivatives, the HOMO is typically localized on the electron-rich guanidine group and the phenyl ring, while the LUMO is often distributed over the imine bond and the aromatic system. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. researchgate.net
Molecular Electrostatic Potential (MESP): The MESP is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction sites. researchgate.net Regions of negative electrostatic potential (red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen and oxygen atoms. Regions of positive electrostatic potential (blue) are electron-poor and are prone to nucleophilic attack, typically found around the hydrogen atoms. researchgate.net The MESP of this compound would highlight the nucleophilic character of the guanidine nitrogens and the hydroxyl oxygen, as well as the potential for hydrogen bonding.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. For guanidine derivatives, NBO analysis can quantify the extent of delocalization of the nitrogen lone pairs into the π-system of the C=N bond and the phenyl ring, which contributes to the high basicity and stability of the guanidinium (B1211019) cation. nih.gov
Solvation Effects in Computational Studies
The surrounding solvent can have a profound impact on the conformational preferences and reactivity of a molecule. Computational studies often employ implicit solvation models, such as the Polarizable Continuum Model (PCM), to account for the bulk effect of the solvent without the computational expense of explicitly modeling individual solvent molecules. rsc.org
Solvation can influence the conformational equilibrium by stabilizing more polar conformers. For this compound, a polar solvent like water would be expected to stabilize conformations where the polar hydroxyl and guanidine groups are more exposed, and it could also affect the strength of intramolecular hydrogen bonds by competing for hydrogen bond donor and acceptor sites. The choice of solvation model can significantly impact the calculated free energies and conformational entropies, highlighting the importance of accurately representing the solvent environment in computational studies. rsc.org
Computational Study of Substituent Effects
The electronic and steric properties of this compound can be modulated by introducing substituents on the phenyl ring. Computational studies are instrumental in predicting how these substituents will affect the molecule's properties.
Electron-donating groups (e.g., -OCH3, -NH2) on the phenyl ring would be expected to increase the electron density on the guanidine moiety, thereby increasing its basicity. Conversely, electron-withdrawing groups (e.g., -NO2, -CF3) would decrease the basicity. These effects can be quantified computationally by calculating properties such as the pKa or the proton affinity.
Substituents can also influence the conformational preferences and the E/Z isomerism of the molecule. For example, a bulky substituent at the ortho position of the phenyl ring could sterically hinder rotation around the C-N bond, leading to a higher rotational energy barrier. The electronic nature of the substituent can also affect the strength of intramolecular hydrogen bonds, which in turn can influence the relative stability of different conformers and isomers.
Table 2: Predicted Effect of Substituents on the Properties of Phenylguanidine
| Substituent Position | Substituent Type | Predicted Effect on Basicity | Predicted Effect on Rotational Barrier (Phenyl-N) |
| para | Electron-donating | Increase | Minor |
| para | Electron-withdrawing | Decrease | Minor |
| ortho | Electron-donating | Increase | Increase (steric) |
| ortho | Electron-withdrawing | Decrease | Increase (steric) |
This table presents a qualitative prediction based on established principles of electronic and steric effects in substituted aromatic systems.
Computational Spectroscopic Parameter Prediction
Theoretical and computational chemistry plays a pivotal role in modern chemical research, offering profound insights into molecular structure and properties. For the compound this compound, computational spectroscopic parameter prediction serves as a powerful tool to complement and guide experimental studies. By employing quantum chemical calculations, researchers can predict various spectroscopic parameters, providing a deeper understanding of the molecule's behavior at the atomic level. These computational methods, particularly Density Functional Theory (DFT), have become standard for predicting spectroscopic data such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts.
The general approach for these predictions involves optimizing the molecular geometry of the compound in the gas phase or in a simulated solvent environment. Following optimization, the calculations for spectroscopic parameters are performed. A common functional used for such studies on related organic molecules is B3LYP, often paired with a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for predicting vibrational frequencies and other molecular properties. nih.govresearchgate.net
Predicted Vibrational Frequencies (FT-IR and Raman)
Computational methods can predict the vibrational modes of this compound, which correspond to the absorption bands observed in its FT-IR and Raman spectra. Each calculated frequency can be assigned to a specific type of molecular vibration, such as stretching, bending, or torsion of specific bonds or functional groups. The theoretical results are often scaled by an empirical factor to better match experimental data, accounting for systematic errors in the calculations and the effects of the solid-state environment in experimental measurements.
Table 1: Illustrative Example of Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |
|---|---|
| O-H Stretch | ~3400-3500 |
| N-H Asymmetric Stretch | ~3350-3450 |
| N-H Symmetric Stretch | ~3250-3350 |
| C-H (Aromatic) Stretch | ~3000-3100 |
| C=N Stretch | ~1640-1680 |
| N-H Bending | ~1580-1620 |
| C-C (Aromatic) Stretch | ~1400-1600 |
| C-N Stretch | ~1200-1300 |
| O-H Bending | ~1100-1200 |
Note: The values in this table are hypothetical and serve as an illustrative example based on typical frequency ranges for these functional groups.
Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts are reported relative to a standard reference, usually Tetramethylsilane (TMS).
For this compound, computational predictions would help in the assignment of signals in the experimental NMR spectra. The predicted ¹H NMR spectrum would show distinct signals for the protons of the phenyl ring, the N-H protons of the guanidine group, and the O-H proton. Similarly, the ¹³C NMR spectrum would provide the chemical shifts for the carbon atoms of the phenyl ring and the central carbon of the guanidine moiety. The accuracy of these predictions allows for a detailed correlation between the electronic environment of each nucleus and its observed chemical shift. While specific calculated values for this compound are not available, online prediction tools and established computational methodologies can be utilized for such purposes. nmrdb.orgnmrdb.org
Table 2: Illustrative Example of Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
|---|---|---|---|
| Phenyl-H (ortho) | ~7.2-7.4 | Phenyl-C (ipso) | ~140-145 |
| Phenyl-H (meta) | ~7.0-7.2 | Phenyl-C (ortho) | ~120-125 |
| Phenyl-H (para) | ~6.8-7.0 | Phenyl-C (meta) | ~128-130 |
| N-H | ~5.0-7.0 | Phenyl-C (para) | ~118-122 |
| O-H | ~8.0-9.0 | Guanidine-C | ~155-160 |
Note: The values in this table are hypothetical and serve as an illustrative example based on typical chemical shift ranges for these types of protons and carbons.
The synergy between computational prediction and experimental spectroscopic techniques provides a robust framework for the structural elucidation and detailed characterization of novel compounds like this compound.
Reaction Mechanisms and Chemical Reactivity Studies
Oxidation Reactions of the Hydroxyguanidine Moiety
The oxidation of N-hydroxyguanidines is a multifaceted process that can be initiated by various enzymatic and chemical systems. These reactions are of significant interest due to their biological implications, particularly in the context of nitric oxide synthase (NOS) activity.
The oxidation of the N-hydroxyguanidine group is a known source of nitrogen oxides, including nitric oxide (NO), nitrite (B80452) (NO₂⁻), and nitrate (B79036) (NO₃⁻). acs.org This process is of considerable biological relevance as Nω-hydroxy-L-arginine, an endogenous N-hydroxyguanidine, is a key intermediate in the biosynthesis of NO by nitric oxide synthases (NOS). nih.gov
Studies on various N-hydroxyguanidine compounds have demonstrated that their oxidation by different oxidizing agents can lead to the generation of NO. nih.gov For instance, the oxidation of N-(4-chlorophenyl)-N'-hydroxy-guanidine by rat liver microsomes results in the formation of NO, NO₂⁻, and NO₃⁻. acs.org The production of these nitrogen oxides is dependent on the presence of NADPH and O₂ and is catalyzed by cytochrome P450 enzymes. acs.org
The involvement of reactive oxygen species (ROS) is also a critical aspect of these oxidative pathways. The uncoupling of monooxygenases like cytochrome P450 during the metabolism of N-hydroxyguanidines can lead to the formation of superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov These ROS can, in turn, participate in the further oxidation of the hydroxyguanidine moiety. nih.gov
Table 1: Products of Microsomal Oxidation of N-(4-chlorophenyl)-N'-hydroxy-guanidine
| Product | Dependence on NADPH and O₂ | Catalyzed by Cytochrome P450 |
| Nitric Oxide (NO) | Yes | Yes |
| Nitrite (NO₂⁻) | Yes | Yes |
| Nitrate (NO₃⁻) | Yes | Yes |
| Corresponding Urea (B33335) | Yes | Yes |
| Corresponding Cyanamide (B42294) | Yes | Yes |
| Data derived from studies on the microsomal oxidation of N-aryl-N'-hydroxyguanidines. acs.org |
In addition to nitrogen oxides, the oxidation of N-hydroxyguanidines typically yields urea and cyanamide derivatives. acs.orgcapes.gov.br The oxidation of N-(4-chlorophenyl)-N'-hydroxy-guanidine by liver microsomes leads to the formation of the corresponding urea and cyanamide. acs.org The relative yields of these products can be influenced by the reaction conditions and the specific oxidizing system involved. capes.gov.br
The formation of urea is often associated with the action of superoxide radicals, as these reactions are significantly inhibited by superoxide dismutase (SOD). acs.org Conversely, the pathway leading to cyanamide formation from N-hydroxyguanidines appears to be less dependent on superoxide. acs.org The pH of the solution can also influence the decomposition of nitrosated hydroxyguanidines, with low pH favoring the formation of ureas and basic pH favoring cyanamides. nih.gov
The oxidation of N-hydroxyguanidines is intricately linked to the activity of cytochrome P450 enzymes and the generation of superoxide (O₂⁻). acs.org Cytochrome P450 systems can catalyze the oxidation of N-hydroxyguanidines through two main pathways. capes.gov.brnih.gov
Firstly, in a selective monooxygenation reaction catalyzed by NOS containing tetrahydrobiopterin (B1682763) (BH4), some N-hydroxyguanidines are converted to NO and the corresponding urea in a 1:1 molar ratio. capes.gov.brnih.gov This reaction is not inhibited by superoxide dismutase (SOD) and is carried out by the NOS Fe(II)-O₂ complex. capes.gov.brnih.gov N-aryl N'-hydroxyguanidines with electron-rich aryl substituents have been shown to be selective substrates for certain NOS isoforms. capes.gov.brnih.gov
Secondly, a non-selective oxidation can occur, which is mainly driven by superoxide (O₂⁻) derived from the oxidase function of hemeproteins like cytochromes P450. acs.orgcapes.gov.brnih.gov This pathway leads to a mixture of products, including ureas and cyanamides, and is largely inhibited by SOD. acs.org The microsomal oxidation of N-(4-chlorophenyl)-N'-hydroxy-guanidine to its corresponding urea and cyanamide is a prime example of this superoxide-driven mechanism. acs.org
Table 2: Influence of Superoxide Dismutase (SOD) on Oxidation Products
| Oxidation Product | Inhibition by SOD | Implied Oxidizing Species |
| Urea Derivatives | High (70-100%) | Superoxide (O₂⁻) |
| Cyanamide Derivatives | Low to Moderate | Cytochrome P450 active species, O₂⁻ |
| Based on mechanistic studies of microsomal oxidation. acs.org |
N'-hydroxyguanidine derivatives can undergo oxidation catalyzed by peroxidases, such as horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂). rsc.org This enzymatic oxidation has been shown to be an efficient method for generating nitric oxide (NO) from N'-hydroxyguanidines. rsc.org The mechanism likely involves the peroxidase enzyme in a higher oxidation state, which then abstracts an electron from the hydroxyguanidine substrate, initiating the decomposition to NO and other products. rsc.org This peroxidase-like activity highlights another potential pathway for the biological or chemical transformation of compounds like (E)-2-hydroxy-1-phenylguanidine.
Reactions with Nitric Oxide and Nitrosation Processes
N-hydroxyguanidines can react with nitric oxide (NO) and other nitrosating agents. nih.govnih.gov This reaction is of interest because it can lead to the formation of N-nitroso-N-hydroxyguanidine/diazeniumdiolate structures. nih.gov These intermediates are unstable and can decompose to release either NO or nitrous oxide (N₂O), depending on the pH of the solution. nih.gov At low pH, the decomposition primarily yields NO and the corresponding urea, while at basic pH, N₂O and the corresponding cyanamide are the major products. nih.gov The reaction of N-hydroxyguanidines with NO can also generate nitroxyl (B88944) (HNO), another reactive nitrogen species. nih.gov
Table 3: pH-Dependent Decomposition of Nitrosated Hydroxyguanidines
| pH Condition | Major Products |
| Low pH | Nitric Oxide (NO), Urea Derivatives |
| Basic pH | Nitrous Oxide (N₂O), Cyanamide Derivatives |
| Based on studies of the reaction between N(G)-Hydroxy-L-arginine and NOx species. nih.gov |
Adduct Formation with Nitric Oxide
The interaction of this compound with nitric oxide (NO) is of significant interest due to the established role of N-hydroxyguanidine compounds as substrates for nitric oxide synthases (NOS). While the direct formation of a stable, isolable adduct between this compound and nitric oxide has not been extensively detailed in the literature, studies on analogous N-hydroxyguanidines provide insight into the likely course of the reaction.
Research has shown that N-aryl N'-hydroxyguanidines can be oxidized by NOS to produce nitric oxide and the corresponding urea derivative. nih.govnih.gov This process involves the transfer of an electron from the hydroxyguanidine moiety to the heme center of the enzyme, leading to the formation of a radical intermediate. This intermediate is then further oxidized to yield NO and the urea. This suggests that any "adduct" formation is likely a transient intermediate within the enzyme's active site rather than a stable product in solution.
In the absence of an enzymatic environment, the reaction between N-hydroxyguanidines and nitric oxide can lead to the reduction of NO. It has been proposed that N-hydroxyguanidine can reduce nitric oxide to nitrous oxide (N₂O), with the potential intermediate formation of nitroxyl (HNO). nih.gov
Oxidative Nitrosation under Aerobic Conditions
Under aerobic conditions, this compound is susceptible to oxidative nitrosation. This process is particularly relevant in biological systems where both oxygen and sources of nitric oxide or other nitrosating agents are present. The oxidation of N-aryl N'-hydroxyguanidines, including compounds structurally similar to this compound, has been demonstrated to be catalyzed by nitric oxide synthases (NOS) in the presence of oxygen and NADPH. nih.govnih.gov
The reaction mechanism is believed to involve the one-electron oxidation of the N-hydroxyguanidine functionality by the activated heme complex of the NOS enzyme. This initial oxidation step generates a radical intermediate which is then further oxidized. The final products of this oxidative process are typically nitric oxide (NO) and the corresponding phenylurea. nih.govnih.gov This enzymatic transformation highlights the potential of this compound to act as a pro-drug, releasing NO upon metabolic activation.
Studies on model systems using heme peroxidase have also shown that N-hydroxyguanidine can be converted to N-nitrosoguanidine in the presence of a peroxide. nih.gov The reaction with a ferrous-oxy complex of a heme peroxidase mutant can yield products that give a positive Griess reaction, indicating the formation of nitrite and nitrate, along with urea. nih.gov This suggests that under aerobic and oxidative conditions, this compound can undergo conversion to various nitrogen oxides.
Nucleophilic and Electrophilic Reactivity Patterns
The chemical reactivity of this compound is characterized by the presence of both nucleophilic and electrophilic centers, primarily associated with the guanidine (B92328) and hydroxylamine (B1172632) functionalities.
Reactions with Isothiocyanates and Cyclization Products
The guanidine moiety of this compound possesses nucleophilic nitrogen atoms that can readily react with electrophilic reagents such as isothiocyanates. The reaction of amines and hydrazines with isothiocyanates is a well-established method for the synthesis of various heterocyclic compounds. figshare.comarkat-usa.org
In the context of this compound, the nucleophilic addition of one of the guanidino nitrogens to the electrophilic carbon of an isothiocyanate would lead to the formation of a thiourea (B124793) derivative as an initial adduct. This intermediate can then undergo intramolecular cyclization. Depending on which nitrogen of the guanidine group participates in the initial attack and the subsequent cyclization, a variety of heterocyclic products can be envisioned. For instance, reaction with an aryl isothiocyanate could potentially lead to the formation of substituted triazoles or thiadiazoles. The specific cyclization pathway would be influenced by the reaction conditions, including temperature and the presence of catalysts.
While specific literature on the reaction of this compound with isothiocyanates is scarce, the general reactivity of guanidines suggests that such reactions would proceed to form stable cyclized products. figshare.com
Role as a Reducing Agent in Chemical Systems
The N-hydroxyguanidine functionality endows this compound with reducing properties. As discussed in the context of its reaction with nitric oxide, N-hydroxyguanidines are capable of reducing NO to N₂O. nih.gov This reducing capacity stems from the ability of the hydroxylamino group to be oxidized.
The oxidation of N-aryl N'-hydroxyguanidines by nitric oxide synthases is a prime example of their role as reducing agents, where they donate an electron to the enzyme's heme center. nih.govnih.gov This initiates the catalytic cycle that ultimately leads to the production of nitric oxide. The electrochemical properties of N-substituted-N'-hydroxyguanidines have been studied, revealing their oxidation potentials. acs.org These studies provide a quantitative measure of their ability to act as reducing agents.
Guanidine Functional Group Chemistry in Context of this compound
The guanidine group is a key determinant of the chemical and physicochemical properties of this compound.
Protonation/Deprotonation Dynamics and Basicity in Reaction Environments
The guanidine group is one of the strongest organic bases due to the effective delocalization of the positive charge in its protonated form (the guanidinium (B1211019) cation) across the three nitrogen atoms. The basicity of guanidines is typically characterized by the pKa of their conjugate acid.
The basicity of this compound will be influenced by both the phenyl and the hydroxyl substituents. The phenyl group, being electron-withdrawing, is expected to decrease the basicity of the guanidine group compared to unsubstituted guanidine. Conversely, the hydroxyl group can have a more complex effect, potentially influencing basicity through both inductive and resonance effects, as well as through intramolecular hydrogen bonding.
Participation in Hydrogen Bonding Networks and Supramolecular Assembly
The guanidinium group, a key feature of this compound, is a powerful hydrogen bond donor, a property that is fundamental to its role in supramolecular chemistry. nih.govresearchgate.net This capability allows for the formation of robust and directional hydrogen bonds, leading to the self-assembly of molecules into well-defined, higher-order structures. nih.govacs.org The presence of both hydrogen bond donors (the guanidinium and hydroxyl protons) and acceptors (the nitrogen and oxygen atoms) within the same molecule facilitates the creation of complex, three-dimensional networks.
The interaction of guanidinium groups is not limited to anion binding; they can also engage in like-charge pairing, a phenomenon observed in aqueous solutions and protein structures. acs.org This ability to interact with a variety of functional groups underscores the versatility of the guanidinium moiety in directing supramolecular assembly.
Hydrolytic Transformations (e.g., related to phenylguanidine degradation)
The hydrolytic stability of guanidine derivatives is a critical factor in their environmental fate and biological activity. The degradation of arylguanidines, such as phenylguanidine, in aqueous solutions can be influenced by factors like pH and the presence of other chemical species. While specific kinetic data for the hydrolysis of this compound is not detailed in the provided search results, studies on related compounds offer insights into potential degradation pathways.
The hydrolysis of the C-N bond in aryl-substituted compounds can be a significant degradation route. rsc.org For instance, the degradation of some organic compounds in aqueous solutions is known to proceed via hydrolysis, with the rate being dependent on the pH of the solution. nih.gov In the context of guanidine-containing structures, the guanidinium group itself is a highly stable cation in aqueous solution due to resonance stabilization. wikipedia.org However, the C-N bond connecting the phenyl group to the guanidine moiety can be susceptible to cleavage under certain conditions.
Studies on the degradation of other nitrogen-containing compounds, such as alkanolamines, have identified pathways involving the rupture of the N-C bond. nih.gov While the specific mechanisms may differ, it highlights the potential for cleavage at this position in phenylguanidine derivatives. The hydrolysis of guanidine derivatives can be complex, and in some cases, such as with N-nitrosoguanidines, the reaction proceeds through multiple simultaneous pathways dependent on the pH, involving neutral, monoanionic, and dianionic forms of the molecule.
Advanced Studies on Interactions with Chemical Systems
Coordination Chemistry of Guanidine (B92328) Derivatives
Guanidines have emerged as a significant class of ligands in coordination and organometallic chemistry. nih.govsemanticscholar.org Their electronic and steric properties can be finely tuned by modifying the substituents on the nitrogen atoms, which in turn influences the characteristics of the resulting metal complexes. semanticscholar.orgresearchgate.net This versatility allows for the stabilization of various metals across different oxidation states. researchgate.net
The guanidine functional group is a potent N-donor ligand, a characteristic attributed to the delocalization of the positive charge that can develop across the CN₃ core upon coordination. semanticscholar.org This feature makes guanidines highly basic and nucleophilic, enhancing their ability to coordinate with metal ions. semanticscholar.org
Neutral guanidines typically act as monodentate ligands, binding to metal centers through the lone pair of electrons on the sp²-hybridized imine nitrogen. at.ua However, the introduction of other donor groups into the guanidine substituent, as seen in the hydroxyl group of (E)-2-hydroxy-1-phenylguanidine or other functionalized guanidines, can lead to multidentate coordination, often acting as bidentate ligands. at.uanih.gov The electron-donating capability of the guanidine moiety can be further modulated by the nature of the substituents on its nitrogen atoms. nih.gov The steric and electronic flexibility of guanidinates, which are the deprotonated, anionic forms of guanidines, makes them valuable ancillary ligands in organometallic chemistry. at.ua
Guanidine derivatives form stable complexes with a wide array of metals from all parts of the periodic table, including main group, transition, and rare-earth metals. nih.govresearchgate.netat.ua The coordination can result in various geometries, such as tetrahedral, square planar, and square pyramidal structures. researchgate.net
The formation of these complexes can occur through several synthetic routes. A common method involves the reaction of a neutral guanidine with a metal salt, leading to coordination. nih.gov Another approach is the protonolysis reaction between a neutral guanidine and a metal precursor, or the insertion of a carbodiimide (B86325) into a metal-amido bond. nih.gov The resulting guanidinate ligands can adopt multiple coordination modes, with the chelating κ²-N,N' form being the most common. nih.gov However, monodentate and bridging coordination modes are also observed, depending on the steric bulk of the ligand and the nature of the metal center. nih.govat.ua For instance, bulky aryl substituents on the guanidine ligand can lead to additional metal-arene interactions, providing steric protection to the metal center. nih.gov
Table 1: Examples of Metal-Guanidine Complex Coordination
| Guanidine Ligand Type | Metal Examples | Common Coordination Modes | Reference |
|---|---|---|---|
| Neutral Monoguanidine | Co(II), Pt(II), Tc(V) | Monodentate (via imine N) | at.ua |
| Guanidinate(1-) | Li, Al, Ti, Zr | Bidentate (κ²-N,N'), Bridging | nih.govat.ua |
| Bis(guanidine) | Cu(I), Cu(II), Fe, Ni | Bidentate Chelate | researchgate.netresearchgate.net |
| Guanidine-Phenolate | Ti, Zr | Bidentate (N,O-chelation) | nih.gov |
Interactions with Nucleic Acids and Related Chemical Biomolecules
The guanidinium (B1211019) cation, the protonated form of the guanidine group, is of significant biological relevance, notably as the functional group of the amino acid arginine. Its ability to engage in multiple, stable non-covalent interactions makes it a key moiety for molecular recognition, particularly with nucleic acids. nih.govresearchgate.net Guanidine-based derivatives are recognized as effective DNA minor groove binders. nih.govacs.orgacs.org
Theoretical and experimental studies have shown that the guanidinium group interacts with the nucleobases of DNA and RNA primarily through two types of non-covalent forces: hydrogen bonding and cation-π interactions. nih.govacs.orgacs.orgcsic.es
Hydrogen Bonding: The planar, Y-shaped structure of the guanidinium cation allows it to act as a multiple hydrogen bond donor. researchgate.netrsc.org It can form highly stable, coplanar, bidentate (two-point) hydrogen bonds with the functional groups of nucleobases, such as the Hoogsteen edge of guanine (B1146940) and the Watson-Crick edge of cytosine. researchgate.net This ability to form multiple hydrogen bonds simultaneously makes it a versatile recognition element. researchgate.net
Cation-π Interactions: The positively charged guanidinium group can engage in favorable electrostatic interactions with the electron-rich faces of the aromatic nucleobases. nih.govacs.orgacs.org These cation-π stacking interactions are particularly significant with purine (B94841) bases like adenine (B156593) and guanine. researchgate.netacs.org
The combination of these interactions allows guanidine derivatives to bind with affinity and specificity, often targeting AT-rich regions of the DNA minor groove. acs.orgacs.org The presence of two guanidinium groups in a molecule, creating a dicationic structure, is often essential for effective DNA binding. acs.org
Table 2: Guanidinium Interactions with DNA/RNA Nucleobases
| Interaction Type | Description | Preferred Nucleobases | Reference |
|---|---|---|---|
| Hydrogen Bonding (HB) | Planar, often bidentate, H-bonds between N-H groups of guanidinium and heteroatoms (N, O) of nucleobases. | Guanine, Cytosine, Adenine, Thymine, Uracil | nih.govresearchgate.netacs.org |
| Cation-π Interaction | Electrostatic attraction between the positive charge of the guanidinium ion and the π-electron cloud of the nucleobase ring. | Adenine, Guanine (Purines) | researchgate.netacs.orgacs.org |
The binding of guanidine derivatives to nucleic acids can induce significant changes in their structure and stability. A key indicator of ligand-DNA binding affinity is the increase in the DNA melting temperature (T_m), which reflects the stabilization of the duplex. acs.org Even weak binding by bis-guanidinium compounds can lead to a measurable increase in the T_m of DNA. acs.org
Furthermore, the interaction mode can influence the conformation of the nucleic acid helix. Techniques such as circular dichroism (CD) are used to probe these structural changes. researchgate.net The binding of small molecules in the minor groove of DNA, a common mode for guanidine derivatives, typically induces characteristic changes in the CD spectrum. researchgate.net The B-form conformation of the DNA helix is considered a major determinant for the specific binding of many of these compounds. nih.gov
Role in Organocatalysis and Other Catalytic Systems
Over the past two decades, guanidines have become powerful tools in the field of organocatalysis. rsc.orgresearchgate.net Their strong basicity and hydrogen-bonding capabilities are the primary drivers of their catalytic activity. rsc.orgrsc.org
Guanidines can function as catalysts in several ways:
Brønsted Base Catalysis: As superbases, they can deprotonate weakly acidic pronucleophiles, activating them for subsequent reactions. researchgate.netscripps.edu The catalytic cycle often involves proton transfer to the guanidine, forming a guanidinium cation that then participates in a bifunctional complex with the substrates. researchgate.net
Hydrogen-Bond Donor Catalysis: The guanidine or guanidinium moiety can act as a hydrogen-bond donor, activating electrophiles (e.g., the carbonyl group of an aldehyde) towards nucleophilic attack. rsc.orgacs.org
Bifunctional Catalysis: Many organocatalysts incorporate a guanidine group alongside another functional group, such as a thiourea (B124793). nih.gov In these systems, the guanidine acts as a base to activate the nucleophile, while the thiourea group activates the electrophile via hydrogen bonding, leading to highly cooperative and effective catalysis. nih.gov
Guanidine-based organocatalysts are effective for a wide range of organic transformations, including Michael additions, Henry (nitroaldol) reactions, and ring-opening polymerizations of cyclic esters like lactide. scripps.eduacs.org
In addition to purely organic systems, guanidines serve as critical ligands in metal-based catalysis. semanticscholar.orgresearchgate.netrsc.org By coordinating to a transition metal, the guanidine ligand can modulate the metal center's electronic and steric environment, thereby controlling the activity, chemo-, regio-, and enantioselectivity of the catalytic reaction. semanticscholar.org Titanium-guanidinate complexes, for example, have been shown to be competent catalysts for the guanylation of amines and the transamination of guanidines. nih.gov Similarly, group 4 complexes with guanidine-phenolate ligands have been studied as catalysts for the polymerization of rac-lactide and ethylene. nih.gov
Table 3: Catalytic Applications of Guanidine Derivatives
| Catalytic System | Role of Guanidine | Example Reactions | Reference |
|---|---|---|---|
| Organocatalysis (Base) | Brønsted Base | Michael Addition, Henry Reaction, Ring-Opening Polymerization | researchgate.netscripps.eduacs.org |
| Bifunctional Organocatalysis | Base and/or H-bond Donor | Asymmetric Nitroaldol Reaction | nih.gov |
| Metal-Guanidine Complexes | Ancillary Ligand | Polymerization, Guanylation, Suzuki Reaction | researchgate.netnih.govnih.gov |
Asymmetric Catalysis Using Chiral Guanidine Derivatives
Chiral guanidine derivatives have emerged as powerful organocatalysts, primarily leveraging their strong basicity and ability to act as hydrogen-bond donors. rsc.orgresearchgate.net The development of structurally diverse guanidine catalysts, including bicyclic, monocyclic, and acyclic variants, has enabled a multitude of organic transformations to be carried out with high efficiency and stereoselectivity. rsc.orgresearchgate.net The introduction of chirality into the guanidine framework allows for the creation of asymmetric catalysts that can induce stereoselectivity in chemical reactions. rsc.org
While specific research on the catalytic activity of this compound is not extensively documented in publicly available literature, the broader class of chiral guanidines has been successfully employed in various asymmetric syntheses. rsc.orgresearchgate.net These catalysts are often utilized in reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions. The combination of chiral guanidines with metal species has further expanded their utility, providing solutions for challenging transformations that are not achievable with conventional chiral catalysts. rsc.orgresearchgate.net The presence of the hydroxyl group in this compound offers a potential site for modification to create novel chiral ligands or catalysts.
Catalytic Mechanisms Involving Guanidine Activating Principles
The catalytic activity of guanidine derivatives stems from their ability to act as potent Brønsted bases and hydrogen-bond donors. rsc.orgresearchgate.net In their protonated form, guanidinium salts can activate substrates through hydrogen bonding, enhancing their electrophilicity. This principle is central to their use in hydrogen-bond donor catalysis. rsc.org
The general mechanism for guanidine-catalyzed reactions often involves the deprotonation of a pronucleophile by the basic guanidine catalyst, generating a highly reactive nucleophile. This nucleophile then adds to an electrophile. The chirality of the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.
In the context of this compound, the guanidine moiety would be the primary site of basicity. The "E" configuration and the presence of the phenyl and hydroxyl groups would influence the steric environment around the catalytic site, which could be exploited for stereocontrol. The hydroxyl group could also participate in hydrogen bonding interactions with the substrate, further influencing the transition state and the stereochemical outcome of the reaction.
Chemical Transformations in Materials Science Contexts
The unique properties of guanidine derivatives are also being explored in the field of materials science, where their strong basicity, hydrogen-bonding capabilities, and redox activity can be harnessed for various applications.
Incorporation into High-Energy Materials
Guanidinium salts are attractive components for high-energy materials due to their high nitrogen content, positive heats of formation, and good thermal stability. While there is no specific information on the incorporation of this compound into high-energy materials, the general class of guanidinium salts has been investigated for this purpose. The energy content of these materials is often enhanced by pairing the guanidinium cation with energetic anions.
Carbon Dioxide (CO₂) Fixation Applications
Guanidine-based compounds have shown significant promise for the capture and chemical fixation of carbon dioxide. acs.org Their strong basicity allows them to react with CO₂ to form carbamates or bicarbonates. Redox-active guanidine-functionalized aromatics are being explored for their potential in electrochemical CO₂ capture and release cycles. acs.org These systems can reversibly bind CO₂ through a pH swing mechanism mediated by the redox state of the guanidine compound. acs.org
Redox-Active Switches
Guanidino-functionalized aromatic compounds have been identified as a class of stable, organic redox-active molecules. nih.govthieme-connect.com These "redox-active guanidines" can undergo reversible oxidation and reduction, making them suitable for applications as molecular switches. nih.govthieme-connect.com The redox potential of these molecules can be tuned by modifying the aromatic core and the guanidine substituents. thieme-connect.com The oxidized forms of these guanidines can act as potent oxidizing agents, and their reactivity can be further enhanced by the addition of acid. nih.gov
The combination of a phenyl ring and a guanidine group in this compound suggests that it could potentially exhibit redox activity. The hydroxyl group could further modulate its electronic properties. The ability to switch between different redox states could be harnessed for the development of novel sensors, catalysts, and responsive materials. nih.govnih.gov
Compound Names
| Compound Name |
| This compound |
| Michael addition |
| Aldol reaction |
| Cycloaddition |
| Carbamate |
| Bicarbonate |
Future Research Directions in E 2 Hydroxy 1 Phenylguanidine Chemistry
Development of Novel Stereoselective Synthetic Routes
The synthesis of guanidine (B92328) derivatives, especially with stereochemical control, remains a significant challenge in organic chemistry. nih.gov Current methods for producing guanidines often involve the guanylation of a pre-existing amino group. nih.gov However, the development of novel stereoselective synthetic routes for (E)-2-hydroxy-1-phenylguanidine is a critical area for future research.
A promising avenue is the exploration of directed stereoselective guanidinylation of alkenes. nih.govnih.gov This method involves the delivery of the guanidine unit as an intact fragment by a hydroxy or carboxy group, often with a high degree of stereocontrol. nih.govnih.gov After the guanidine is delivered, the directing group can be removed under mild conditions. nih.govnih.gov Adapting such methodologies to incorporate the hydroxyl group present in this compound could lead to highly efficient and stereoselective syntheses.
Furthermore, research into catalytic methods for guanidine synthesis is a burgeoning field. organic-chemistry.orgorganic-chemistry.org The use of catalysts, such as those based on silver or palladium, has shown promise in the hydroamination and carboamination of N-allylguanidines to form cyclic guanidines. organic-chemistry.org Investigating analogous catalytic systems for the stereoselective synthesis of acyclic and specifically this compound derivatives could unlock new and more efficient synthetic pathways.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Directed Stereoselective Guanidinylation | High stereocontrol, mild reaction conditions | Adaptation for hydroxyguanidine delivery |
| Catalytic Hydroamination/Carboamination | High yields, potential for quaternary stereocenters | Development of catalysts for acyclic hydroxyguanidines |
| Modified Ullmann Reaction | Good yields for aryl guanidines | Application to hydroxylated phenylguanidine precursors |
Exploration of Undiscovered Reaction Pathways and Synthetic Utility
The reactivity of the this compound core is largely uncharted territory, presenting a wealth of opportunities for discovering new reaction pathways and expanding its synthetic utility. The interplay between the phenyl ring, the guanidine group, and the hydroxyl moiety suggests a complex and interesting chemical behavior.
Future research should focus on systematically exploring the reactions of this compound with various electrophiles and nucleophiles. Understanding how the electronic properties of the phenyl ring influence the nucleophilicity of the guanidine nitrogens and the reactivity of the hydroxyl group is crucial. For instance, investigating cycloaddition reactions involving the guanidine moiety could lead to the synthesis of novel heterocyclic systems. nih.gov
The synthetic utility of this compound as a building block in organic synthesis is another key area. Its structure could be leveraged in multicomponent reactions to construct complex molecular architectures in a single step. organic-chemistry.org Furthermore, the hydroxyl group offers a handle for further functionalization, allowing for the attachment of other molecular fragments to create libraries of diverse compounds for biological screening.
Advanced Computational Modeling for Mechanism Prediction and Property Optimization
Computational chemistry offers powerful tools to predict reaction mechanisms and optimize the properties of molecules like this compound. acs.orgacs.org Future research in this area will be instrumental in guiding synthetic efforts and understanding the structure-activity relationships of its derivatives.
Density functional theory (DFT) and ab initio methods can be employed to model the various tautomers and conformers of this compound and to calculate their relative stabilities. acs.orgacs.org Such studies can provide insights into the preferred geometry of the molecule and how this influences its reactivity. acs.org For example, computational models have been successfully used to predict the pKa values of guanidine-containing compounds, which is crucial for understanding their behavior in biological systems. acs.org
Furthermore, molecular docking simulations can be used to predict how derivatives of this compound might interact with biological targets such as enzymes or receptors. nih.govnih.gov This can help in the rational design of new compounds with specific biological activities. By combining computational predictions with experimental validation, the process of discovering new bioactive molecules can be significantly accelerated.
| Computational Method | Application to this compound | Potential Outcome |
| Density Functional Theory (DFT) | Tautomer/conformer analysis, pKa prediction | Understanding of preferred structure and reactivity |
| Ab Initio Calculations | Rotational barrier studies, electronic structure | Insight into conformational flexibility and electronic properties |
| Molecular Docking | Prediction of binding to biological targets | Rational design of new bioactive compounds |
Design of Next-Generation Chemical Scaffolds Based on the this compound Core
The guanidine group is considered a "privileged scaffold" in drug design due to its ability to participate in strong hydrogen bonding and interact with biological macromolecules. researchgate.net The this compound core provides a unique and versatile starting point for the design of next-generation chemical scaffolds with a wide range of potential applications.
By systematically modifying the phenyl ring and the guanidine moiety, new classes of compounds with tailored properties can be developed. For example, the introduction of various substituents onto the phenyl ring can modulate the electronic and steric properties of the molecule, influencing its biological activity. nih.gov Similarly, derivatization of the guanidine nitrogen atoms or the hydroxyl group can lead to new compounds with altered solubility, lipophilicity, and metabolic stability.
The design of novel pyridazin-3(2H)-one-based guanidine derivatives as potential DNA minor groove binders highlights the potential of incorporating the guanidine core into larger, more complex molecular architectures. acs.org Applying similar design principles to the this compound scaffold could lead to the discovery of new therapeutic agents for a variety of diseases. The versatility of the guanidine core has been demonstrated in its incorporation into drugs for cancer, bacterial infections, and cardiovascular diseases. researchgate.netmdpi.com
Q & A
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Methodological Answer : Provide step-by-step procedures in the main text or supplementary information, including exact molar ratios, stirring rates, and purification gradients. Use IUPAC nomenclature consistently and report yields as mass/percentage with error margins (±SD). Reference commercial sources and lot numbers for critical reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
